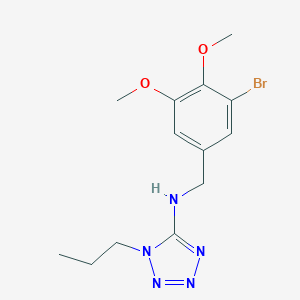

![molecular formula C14H23BrN2O2 B268146 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine, also known as "DOB", is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a medicinal chemist and pharmacologist. DOB is a potent hallucinogen, and it is known for its long-lasting effects, which can last up to 24 hours.

Mécanisme D'action

The mechanism of action of DOB involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in the levels of neurotransmitters, such as dopamine and serotonin, in the brain. These changes are thought to be responsible for the hallucinogenic effects of DOB.

Biochemical and Physiological Effects:

DOB has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter the levels of neurotransmitters in the brain, such as dopamine and serotonin. These changes are thought to be responsible for the hallucinogenic effects of DOB.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using DOB in lab experiments is its long-lasting effects, which allow researchers to study the effects of hallucinogens over an extended period of time. However, one limitation is its potency, which requires careful handling and dosing to avoid adverse effects.

Orientations Futures

Future research on DOB could focus on its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, research could explore the effects of DOB on different brain regions and neurotransmitter systems to better understand its mechanism of action. Finally, research could focus on the development of safer and more effective hallucinogens for medical and scientific use.

Méthodes De Synthèse

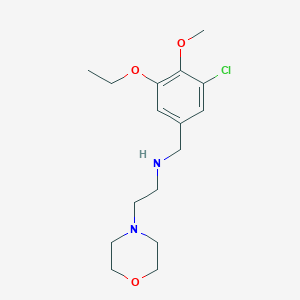

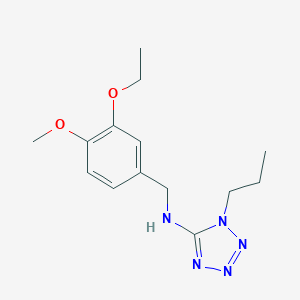

The synthesis of DOB involves several steps, including the preparation of 3-bromo-4,5-dimethoxybenzaldehyde, which is then reacted with 3-(dimethylamino)propylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using chromatography techniques.

Applications De Recherche Scientifique

DOB has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to study the effects of long-lasting hallucinogens on the brain, as its effects can last up to 24 hours.

Propriétés

Nom du produit |

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine |

|---|---|

Formule moléculaire |

C14H23BrN2O2 |

Poids moléculaire |

331.25 g/mol |

Nom IUPAC |

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H23BrN2O2/c1-17(2)7-5-6-16-10-11-8-12(15)14(19-4)13(9-11)18-3/h8-9,16H,5-7,10H2,1-4H3 |

Clé InChI |

BYXQMAUDYMLJHQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNCC1=CC(=C(C(=C1)Br)OC)OC |

SMILES canonique |

CN(C)CCCNCC1=CC(=C(C(=C1)Br)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)

![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)

![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)